molecular formula C6H7IN2O2 B12922764 2-Ethoxy-5-iodopyrimidin-4(3H)-one CAS No. 222737-72-6

2-Ethoxy-5-iodopyrimidin-4(3H)-one

Cat. No.: B12922764
CAS No.: 222737-72-6
M. Wt: 266.04 g/mol
InChI Key: SLMNQJYDOGTWMJ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodopyrimidin-4(3H)-one is a modified pyrimidinone building block designed for advanced chemical synthesis and life sciences research. This compound features an iodine atom at the 5-position and an ethoxy group at the 2-position on the pyrimidine ring, making it a versatile precursor for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Sonogashira couplings . Researchers utilize this and related halogenated pyrimidinones in the construction of specialized DNA oligomers for structural studies and in the synthesis of novel nucleoside analogs for pharmaceutical and material science applications . As a heterocyclic compound, it is of significant interest in medicinal chemistry for the development of new therapeutic agents, given the known biological activity of similar structures . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

222737-72-6

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

2-ethoxy-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

SLMNQJYDOGTWMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=O)N1)I

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxy 5 Iodopyrimidin 4 3h One and Analogues

Building the Pyrimidin-4(3H)-one Core

The foundational step in synthesizing the target molecule is the construction of the pyrimidin-4(3H)-one ring system. This is primarily achieved through cyclocondensation reactions, including the well-established Biginelli reaction and its variations.

Cyclocondensation Reactions for Pyrimidine (B1678525) Core Formation

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry for forming ring structures. In the context of pyrimidin-4(3H)-one synthesis, these reactions typically involve the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. ufsm.brbhu.ac.in For instance, the reaction of β-ketoesters with urea or its derivatives can lead to the formation of the pyrimidinone ring. ufsm.br These reactions can be catalyzed by acids and may require heating to proceed to completion. ufsm.br The mechanism generally involves a series of condensation steps, ultimately leading to the cyclized pyrimidine product. bhu.ac.in The choice of starting materials and reaction conditions can be tailored to introduce various substituents onto the pyrimidine core.

One common method involves the reaction of ethyl acetoacetate (B1235776) with urea or thiourea. nih.gov Another approach utilizes 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, which react with urea in the presence of an acid catalyst to yield 4-trifluoromethyl-2(1H)-pyrimidinones. ufsm.br The versatility of these methods allows for the synthesis of a diverse library of pyrimidinone derivatives.

Modified Biginelli Reactions and Related Multi-Component Approaches

The Biginelli reaction, a one-pot three-component reaction, offers a straightforward route to dihydropyrimidines, which can be precursors to pyrimidin-4(3H)-ones. nih.govnih.gov The classical Biginelli reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov Numerous modifications to this reaction have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions, such as using microwave irradiation or solvent-free synthesis. nih.govscispace.com

Modified Biginelli reactions can also introduce functionality at various positions of the pyrimidine ring. For example, four-component modified Biginelli reactions have been developed to synthesize C-2 functionalized dihydropyrimidines. nih.gov These reactions can utilize reagents like dimethyl sulfate (B86663) to introduce a methylthio group at the C-2 position, which can later be displaced by other nucleophiles. nih.gov Furthermore, variations of the Biginelli reaction have been employed to synthesize fused pyrimidine systems, such as pyrimidoquinolines, by using heterocyclic ketones as one of the components. scispace.comresearchgate.net

Attaching the Ethoxy Group

A key structural feature of the target molecule is the ethoxy group at the C-2 position of the pyrimidine ring. This is typically introduced through etherification or selective alkoxylation methods.

Etherification Reactions at the Pyrimidine C-2 Position

The introduction of an ethoxy group at the C-2 position can be achieved through the etherification of a suitable precursor. A common strategy involves the conversion of a 2-thioxopyrimidin-4(3H)-one or a 2-hydroxypyrimidin-4(3H)-one (which exists in tautomeric equilibrium with the pyrimidin-2,4(1H,3H)-dione form) to the desired 2-ethoxy derivative. kuleuven.begoogle.com

One approach involves the reaction of a 2-chloropyrimidine (B141910) derivative with sodium ethoxide. The 2-chloropyrimidine can be prepared from the corresponding pyrimidone by reaction with a chlorinating agent like phosphorus oxychloride. bhu.ac.in Another method describes a one-pot synthesis of ethers from pyrimidinones (B12756618) by exposing the heterocycle to a coupling agent like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and cesium carbonate, followed by the addition of ethanol. acs.org

PrecursorReagent(s)ProductReference
2-ChloropyrimidineSodium ethoxide2-Ethoxypyrimidine bhu.ac.in
PyrimidinoneBOP, Cs₂CO₃, Ethanol2-Ethoxypyrimidinone acs.org
2-Thioxopyrimidin-4(3H)-oneRaney-Ni, Ethyl chloroformate, Ethanol2-Ethoxypyrimidine derivative kuleuven.be

Selective Alkoxylation Methods

Selective alkoxylation reactions provide another avenue for introducing the ethoxy group. These methods often involve the direct C-H functionalization of the pyrimidine ring. Palladium-catalyzed C-H bond activation has been utilized for the alkoxylation of various heterocyclic compounds. mdpi.comacs.org For instance, the ortho-alkoxylation of arenes can be directed by a pyrimidine moiety. beilstein-journals.org While direct C-2 alkoxylation of a pre-formed pyrimidin-4(3H)-one ring is a potential route, the reactivity of the different C-H bonds needs to be carefully considered to achieve the desired regioselectivity. Recent developments have also explored base-catalyzed halogen transfer for the C-H etherification of heteroarenes, which could be applicable to pyrimidine systems. nih.gov

Regioselective Iodination at the Pyrimidine C-5 Position

The final step in the synthesis of 2-Ethoxy-5-iodopyrimidin-4(3H)-one is the regioselective introduction of an iodine atom at the C-5 position of the pyrimidine ring. This is a crucial transformation as halogenated pyrimidines are important synthetic intermediates. nih.gov

Electrophilic iodination is the most common method for this purpose. The C-5 position of the pyrimidin-4(3H)-one ring is activated towards electrophilic attack. bhu.ac.in Various iodinating reagents and conditions have been developed to achieve high regioselectivity and yield.

A simple and eco-friendly approach involves the use of molecular iodine in the presence of a nitrate (B79036) salt like sodium nitrite (B80452) or silver nitrate under solvent-free conditions. nih.govheteroletters.org This method offers short reaction times and high yields. nih.gov Other reagents that have been successfully employed for the C-5 iodination of pyrimidines include N-iodosuccinimide (NIS) and iodine monochloride (ICl). researchgate.net The choice of iodinating agent and reaction conditions can be optimized to suit the specific substrate and to minimize side reactions. For example, the iodination of uracil (B121893) and its derivatives at the C-5 position has been extensively studied, providing a good model for the iodination of related pyrimidinone systems. nih.govheteroletters.orgsemanticscholar.org

SubstrateIodinating AgentConditionsProductReference
UracilI₂ / NaNO₂Acetonitrile, Room Temp5-Iodouracil (B140508) heteroletters.org
UracilI₂ / AgNO₃Solid-state grinding5-Iodouracil nih.gov
4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidinesN-IodosuccinimideTrifluoroacetic acid/anhydrideC-5 Iodo derivative researchgate.net
Pyrimidine nucleotidesI₂ / I₂O₅H₂O/DMSO5-Iodopyrimidine (B189635) nucleotide tandfonline.com

Electrophilic Iodination Protocols for Activated Pyrimidine Rings

The direct iodination of pyrimidine rings, particularly those activated with electron-donating groups like the ethoxy group in the precursor to this compound, is a common synthetic strategy. The C5 position is particularly susceptible to electrophilic attack. Various iodinating agents and conditions have been developed to achieve this transformation efficiently and regioselectively.

Common electrophilic iodinating reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.govontosight.ai The choice of reagent and reaction conditions is crucial to avoid side reactions and ensure high yields.

N-Iodosuccinimide (NIS): NIS is a versatile and widely used reagent for the iodination of aromatic and heteroaromatic compounds. wikipedia.org It is often used in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its electrophilicity. organic-chemistry.org The reaction is typically carried out under mild conditions, making it suitable for substrates with sensitive functional groups. Studies have shown that NIS can effectively iodinate activated pyrimidines, providing the desired 5-iodo derivatives in good yields. organic-chemistry.orgacs.org

Iodine Monochloride (ICl): ICl is a powerful electrophilic iodinating agent. ontosight.ai Its reactivity can be modulated by the choice of solvent and the presence of Lewis acids. ontosight.ai Pyridine iodine monochloride (PyICl) is a stable, solid alternative that can be handled more easily and often does not require acidic conditions for the iodination of activated aromatic systems. tcichemicals.comtcichemicals.com

Molecular Iodine with Oxidizing Agents: The combination of molecular iodine with an oxidizing agent generates a more potent electrophilic iodine species (I+). Common oxidizing agents include nitric acid, silver salts (like AgNO₃ or Ag₂SO₄), and ammonium (B1175870) nitrate. nih.govmdpi.com A study demonstrated a solvent-free method for the iodination of pyrimidine derivatives using iodine and silver nitrate (AgNO₃) via mechanical grinding, achieving high yields in a short reaction time. nih.gov

Iodinating ReagentActivating Agent/CatalystSubstrate TypeKey Features
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Activated aromaticsMild conditions, good yields organic-chemistry.org
Iodine Monochloride (ICl)Lewis acidsAromaticsHighly reactive ontosight.ai
Pyridine Iodine Monochloride (PyICl)None (often)Activated aromaticsStable solid, mild conditions tcichemicals.comtcichemicals.com
Iodine (I₂)Silver Nitrate (AgNO₃)Pyrimidine derivativesSolvent-free, rapid reaction nih.gov
Iodine (I₂)Ammonium Nitrate (NH₄NO₃)Aryl methyl ketonesRegioselective on aromatic ring mdpi.com

A study on the iodination of various pyrimidine derivatives highlighted the effectiveness of different metal catalysts in conjunction with molecular iodine. The results, summarized below, show that the choice of catalyst and the nature of the pyrimidine substrate significantly influence the reaction yield and time. researchgate.net

SubstrateCatalystReaction Time (min)Yield (%)
2'-OMe-uridineAgNO₃1598
2'-deoxyuridineAgNO₃2086
UridineAgNO₃2083
2'-OMe-uridineAg₂SO₄2080

Halogen Exchange Reactions for Iodo-Pyrimidine Synthesis

An alternative route to iodo-pyrimidines involves halogen exchange reactions, most notably the Finkelstein reaction. doubtnut.comwikipedia.orgorganic-chemistry.orgjk-sci.com This SN2 reaction involves the displacement of a halide (typically chloride or bromide) with iodide. wikipedia.org The reaction is driven to completion by using a salt of the desired halide that is soluble in the reaction solvent, while the leaving group halide salt precipitates out. wikipedia.org

For the synthesis of this compound, a precursor such as 5-bromo-2-ethoxypyrimidin-4(3H)-one or 5-chloro-2-ethoxypyrimidin-4(3H)-one would be treated with an iodide salt, commonly sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. doubtnut.comwikipedia.org

While the classic Finkelstein reaction is widely applied to alkyl halides, its application to aryl and heteroaryl halides can be more challenging and may require catalysis. wikipedia.org Copper-catalyzed halogen exchange reactions have emerged as a powerful tool for the synthesis of iodo-aromatics and iodo-heterocycles. google.comresearchgate.net These reactions often utilize a copper(I) catalyst, such as CuI, sometimes in the presence of a ligand, to facilitate the exchange. Mild and general methods have been developed for the conversion of aryl and heteroaryl bromides to the corresponding iodides using a catalyst system of CuI and a diamine ligand. researchgate.net

The halogen-metal exchange is another important transformation. Iodoaromatics bearing a pyrimidine ring can undergo a clean iodine-magnesium exchange with isopropylmagnesium chloride in the presence of bis[2-(N,N-dimethylamino)ethyl] ether. acs.org Similarly, the halogen-metal exchange between 7-iodo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and butyllithium (B86547) has been reported. jst.go.jp

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. For this compound, this could mean synthesizing a pre-functionalized building block containing the iodo and ethoxy groups, which is then cyclized to form the pyrimidinone ring.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. nih.gov In the context of this compound, a common pyrimidine precursor could be synthesized and then subjected to different functionalization reactions to introduce the ethoxy and iodo groups, as well as other desired substituents for the creation of a library of analogues. For instance, a study reported a regiodivergent synthesis of functionalized pyrimidines from phenacyl azides, where the reaction conditions could be modulated to produce different products. beilstein-journals.orgd-nb.inforesearchgate.netnih.gov This approach is particularly valuable for medicinal chemistry programs where the exploration of structure-activity relationships is crucial.

Green Chemistry Principles Applied to Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.injmaterenvironsci.comresearchgate.net These principles focus on aspects such as the use of safer solvents, renewable feedstocks, catalysis, and energy efficiency. rasayanjournal.co.in

Several green approaches have been successfully applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netnih.govtandfonline.comacs.org This technique has been employed for the synthesis of various pyrimidine derivatives, including in solvent-free conditions. researchgate.nettandfonline.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key tenet of green chemistry. Water and ionic liquids have been explored as reaction media for pyrimidine synthesis. jmaterenvironsci.comnih.gov For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in aqueous media. jmaterenvironsci.com Ionic liquids have also been used as recyclable media for pyrimidine synthesis under microwave irradiation. nih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can improve atom economy and reduce waste. Various catalysts have been developed for pyrimidine synthesis, including those that operate under environmentally friendly conditions. rasayanjournal.co.inresearchgate.net For example, a study reported the use of Indian gooseberry fruit extract as a natural, sustainable catalyst for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgnih.govacs.orgmdpi.comnih.gov Continuous flow methods have been developed for the regioselective synthesis of pyrimidine derivatives, offering shorter reaction times and improved selectivity compared to batch methods. acs.org

The adoption of these green chemistry principles not only makes the synthesis of this compound and its analogues more sustainable but also often leads to more efficient and cost-effective processes. rasayanjournal.co.in

Chemical Reactivity and Transformations of 2 Ethoxy 5 Iodopyrimidin 4 3h One

Tautomerism and Conformational Dynamics of the Pyrimidin-4(3H)-one Scaffold

The pyrimidin-4(3H)-one ring system is capable of existing in multiple tautomeric forms due to proton migration. chemicalbook.com This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. For 2-Ethoxy-5-iodopyrimidin-4(3H)-one, several potential tautomers can be considered, primarily involving keto-enol and lactam-lactim equilibria.

The primary form is the keto or lactam form, this compound. However, it can exist in equilibrium with its enol or lactim tautomer, 2-Ethoxy-5-iodo-4-hydroxypyrimidine. Theoretical studies on the parent 4-pyrimidone molecule have been conducted to determine the relative stability of its tautomers. chemicalbook.com Furthermore, extensive studies on the closely related isocytosine (B10225) (2-amino-pyrimidin-4(3H)-one) have shown that it exists predominantly as the 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one forms in aqueous solution. researchgate.net By analogy, the N1-H and N3-H tautomers of this compound are the most likely to predominate.

The potential tautomeric forms are illustrated in the table below.

Tautomeric FormStructureName
Lactam (Keto)Lactam form structureThis compound
Lactam (Keto)Lactam form structure2-Ethoxy-5-iodopyrimidin-4(1H)-one
Lactim (Enol)Lactim form structure2-Ethoxy-5-iodo-4-hydroxypyrimidine

Reactivity of the Pyrimidine (B1678525) Core: Electrophilic and Nucleophilic Substitution Patterns

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The π-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic aromatic substitution. wikipedia.org The positions at C2, C4, and C6 are particularly electron-poor. The C5 position is the most electron-rich and is therefore the preferred site for electrophilic attack, should the reaction conditions be forcing enough. wikipedia.org In the case of this compound, the C5 position is already substituted with an iodine atom. The presence of the electron-withdrawing iodo group and the carbonyl function further deactivates the ring towards electrophilic attack.

Nucleophilic Substitution: Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reactivity is enhanced by the presence of good leaving groups. In this compound, both the iodo group at C5 and the ethoxy group at C2 can potentially act as leaving groups. However, nucleophilic attack is most favored at the C2, C4, and C6 positions. wikipedia.org Studies on related 2-bromo-4-chloro-5-ethoxypyrimidine have shown that the halogen at the C4 position is more reactive towards nucleophilic displacement than the one at C2. scialert.netscispace.com Quaternization of one of the ring nitrogens can further enhance the reactivity of the pyrimidine ring towards nucleophiles. wur.nl

Transformations Involving the Iodo Substituent

The iodine atom at the C5 position is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.gov

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is widely used for this purpose. nih.govlibretexts.org The reaction of this compound with various aryl or heteroaryl boronic acids can generate a range of 5-aryl or 5-heteroaryl pyrimidinone derivatives. Such transformations have been successfully applied to analogous systems like 6-chloro-2,4-diaminopyrimidines, demonstrating the feasibility of this approach. researchgate.net

The Sonogashira reaction is another key transformation that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at the C5 position. The Sonogashira coupling is particularly effective with aryl iodides and can be carried out under mild conditions. wikipedia.org Its utility has been demonstrated in the derivatization of similar 2-substituted-5-halo-dihydropyrimidin-4-ones. scialert.net

The table below summarizes typical conditions for these reactions on related heterocyclic systems.

ReactionCatalystBaseSolventReference
Suzuki-MiyauraPd(PPh₃)₄ or XPhosPdG2/XPhosK₂CO₃ or Na₂CO₃Dioxane, THF nih.govresearchgate.net
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N or other amine baseDMF, THF wikipedia.orgorganic-chemistry.org

The iodo substituent can also be used to form carbon-nitrogen bonds, most notably through the Buchwald-Hartwig amination reaction. This palladium-catalyzed process allows for the coupling of the aryl iodide with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. This provides a direct route to 5-amino-substituted pyrimidinone derivatives, which are valuable structures in medicinal chemistry. Under certain conditions, such as those optimized for Sonogashira coupling, competing C-N coupling reactions like the Ullmann condensation may be suppressed. beilstein-journals.org

Beyond palladium-catalyzed couplings, the iodo group enables other important transformations:

Stille Coupling: This reaction uses an organotin reagent as the coupling partner. It is a versatile method for C-C bond formation and is effective with iodo-pyrimidines. thieme-connect.de

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a new C-C bond, providing access to 5-vinylpyrimidinone derivatives.

Metal-Halogen Exchange: The iodine atom can be readily exchanged with a metal, such as lithium or magnesium, by treatment with organometallic reagents like n-butyllithium. The resulting organometallic pyrimidinone species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C5 position.

Reactivity of the Ethoxy Group and its Influence on Molecular Properties

The ethoxy group at the C2 position significantly influences the properties and reactivity of the molecule. ontosight.ai As an alkoxy group, it is an activating group in the context of electrophilic aromatic substitution due to the lone pairs on the oxygen atom, but this effect is largely overridden by the deactivating nature of the pyrimidine ring itself.

The C2 position of the pyrimidine ring is highly electron-deficient, and the ethoxy group is attached to what is essentially a cyclic imidate carbon. This makes the ethoxy group susceptible to nucleophilic displacement . Reaction with strong nucleophiles, or under acidic or basic hydrolysis conditions, can lead to the cleavage of the C-O bond and replacement of the ethoxy group. For instance, treatment with aqueous acid could lead to the formation of 5-iodo-pyrimidine-2,4(1H,3H)-dione (5-iodouracil).

Furthermore, the ethoxy group can influence the regioselectivity of reactions such as metalation. The oxygen atom can act as a coordinating site for organolithium bases, potentially directing metalation to an adjacent position if one were available and sufficiently acidic.

Functional Group Interconversions for Scaffold Derivatization

The carbon-iodine bond at the 5-position of this compound is the focal point for derivatization. Its relatively low bond strength and the electrophilic nature of the attached carbon atom make it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast chemical space from a single, readily available starting material. The most prominent of these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. bohrium.com This palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide offers a robust strategy for introducing a wide array of aryl and heteroaryl substituents at the C5 position of the pyrimidinone ring. fishersci.co.ukyonedalabs.com The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of the boronic acid reagents. fishersci.co.uk

While direct examples for this compound are found within proprietary research, the extensive literature on analogous systems, such as other halogenated pyrimidines and pyridines, provides a clear blueprint for its application. organic-chemistry.orgresearchgate.net For instance, the coupling of various aryl and heteroaryl boronic acids with chloro- and bromo-pyrimidines demonstrates the feasibility and high efficiency of this method. bohrium.comresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.gov

Coupling PartnerCatalyst/LigandBaseSolventProduct TypeReference
Arylboronic acidPd(OAc)₂ / SPhos or XPhosK₂CO₃Toluene/H₂O5-Aryl-2-ethoxypyrimidin-4(3H)-one nih.gov
Heteroarylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol5-Heteroaryl-2-ethoxypyrimidin-4(3H)-one researchgate.net
Naphthylboronic acidXPhosPdG2 / XPhosK₃PO₄Dioxane/H₂O5-Naphthyl-2-ethoxypyrimidin-4(3H)-one bohrium.com
Vinylboronic acidPd(0) complexVariousVarious5-Vinyl-2-ethoxypyrimidin-4(3H)-one fishersci.co.uk

This table presents typical conditions for Suzuki-Miyaura reactions based on analogous heterocyclic systems.

The Sonogashira coupling reaction provides a direct and efficient pathway for the synthesis of aryl- and vinyl-alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This palladium- and copper-cocatalyzed transformation is instrumental for introducing alkynyl moieties onto the C5 position of the 2-ethoxypyrimidin-4(3H)-one scaffold. The resulting enyne and arylalkyne products are valuable synthetic intermediates themselves, amenable to further transformations such as cycloadditions or reductions.

The reaction is typically performed under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.org While the classic protocol involves a copper(I) co-catalyst, copper-free versions have been developed to avoid the potential for alkyne homocoupling (Glaser coupling). wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to a variety of halogenated heterocycles, indicating its utility for the derivatization of this compound. sioc-journal.cn

Coupling PartnerCatalyst SystemBaseSolventProduct TypeReference
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF2-Ethoxy-5-(phenylethynyl)pyrimidin-4(3H)-one wikipedia.orgsioc-journal.cn
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIKFToluene2-Ethoxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4(3H)-one sioc-journal.cn
TrimethylsilylacetylenePd(0) / Cu(I)DiethylamineTHF2-Ethoxy-5-((trimethylsilyl)ethynyl)pyrimidin-4(3H)-one wikipedia.org
Terminal Alkyne (Copper-free)Pd(OAc)₂ / XPhosK₂CO₃Acetonitrile5-Alkynyl-2-ethoxypyrimidin-4(3H)-one organic-chemistry.org

This table presents representative conditions for Sonogashira coupling based on established protocols for related substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction is of paramount importance in pharmaceutical research as it allows for the introduction of a diverse range of primary and secondary amines, as well as other nitrogen nucleophiles, onto an aromatic or heteroaromatic core. atlanchimpharma.com For this compound, this transformation enables the synthesis of 5-amino-pyrimidinone derivatives, which are key structures in many biologically active compounds.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The success of the reaction is highly dependent on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. researchgate.netbeilstein-journals.org Studies on closely related 5-iodopyrimidine (B189635) systems have demonstrated the effectiveness of this methodology for creating C-N bonds under various conditions. nih.gov

Coupling PartnerCatalyst/LigandBaseSolventProduct TypeReference
Primary Aliphatic AminePd₂(dba)₃ / BrettPhosNaOt-BuToluene5-(Alkylamino)-2-ethoxypyrimidin-4(3H)-one libretexts.org
Aniline DerivativePd(OAc)₂ / X-PhosKOt-BuToluene5-(Arylamino)-2-ethoxypyrimidin-4(3H)-one beilstein-journals.org
Secondary Cyclic AminePd(OAc)₂ / RuPhosCs₂CO₃Dioxane5-(Cyclic amino)-2-ethoxypyrimidin-4(3H)-one libretexts.org
Benzophenone (B1666685) IminePd(OAc)₂ / BINAPNaOt-BuTHF5-(Benzhydrylideneamino)-pyrimidin-4(3H)-one beilstein-journals.org

This table summarizes typical conditions for Buchwald-Hartwig amination based on analogous heterocyclic systems. The benzophenone imine product serves as a precursor to the primary amine.

Design and Synthesis of Derivatives and Analogues of 2 Ethoxy 5 Iodopyrimidin 4 3h One

Modification of the Ethoxy Moiety for Enhanced Biological Profiles

The 2-ethoxy group of 2-Ethoxy-5-iodopyrimidin-4(3H)-one is a prime target for modification to fine-tune the molecule's physicochemical properties and biological activity. Altering the alkoxy chain length and introducing various functional groups can significantly impact factors such as lipophilicity, metabolic stability, and target engagement.

Research in this area has explored the synthesis of a range of 2-alkoxy analogues. For instance, the ethoxy group can be readily replaced by other alkoxy groups, such as methoxy (B1213986), propoxy, or butoxy, by reacting the corresponding 2-chloropyrimidinone precursor with the desired sodium alkoxide. Furthermore, the introduction of more complex side chains, for example, those containing cyclic ethers or fluorinated alkyl groups, can be achieved through Williamson ether synthesis. These modifications can lead to improved pharmacokinetic profiles and enhanced target-specific interactions.

Diversification at the C-5 Position via Halogen-Directed Transformations

The iodine atom at the C-5 position of the pyrimidinone ring is a key functional handle for introducing a wide array of substituents through well-established cross-coupling reactions. This strategic diversification is crucial for exploring the structure-activity relationships (SAR) and identifying novel compounds with improved potency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the C-5 position and various aryl or heteroaryl boronic acids or esters. nih.govlibretexts.orgmdpi.comnih.gov This allows for the introduction of a diverse range of aromatic systems, which can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. The reaction is typically carried out under mild conditions with good functional group tolerance. nih.govlibretexts.orgmdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-5 iodo-substituent and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orgmdpi.com This introduces a linear and rigid alkynyl moiety, which can act as a linker to other functional groups or interact with specific binding pockets in target proteins.

Substitution Strategies at the Pyrimidinone Nitrogen Atoms (N-1 and N-3)

The pyrimidinone core of this compound possesses two nitrogen atoms, N-1 and N-3, which can be selectively functionalized to further expand the chemical space of its derivatives. Alkylation of these positions can influence the molecule's solubility, membrane permeability, and binding affinity.

The regioselectivity of N-alkylation is often influenced by the reaction conditions, including the choice of base and solvent. nih.gov In many cases, alkylation occurs preferentially at the N-1 position. nih.gov However, by carefully selecting the reagents and reaction parameters, it is possible to achieve selective alkylation at the N-3 position as well. juniperpublishers.com For instance, the use of different alkylating agents, such as alkyl halides or Michael acceptors, can lead to the formation of a variety of N-substituted derivatives. nih.gov

Exploration of Fused Pyrimidine (B1678525) Architectures Based on the this compound Core

Fusing an additional ring system to the pyrimidinone core of this compound can lead to the creation of novel, rigid, and structurally diverse heterocyclic scaffolds. These fused systems often exhibit unique biological activities and can serve as privileged structures in drug discovery.

One common approach involves the intramolecular cyclization of appropriately functionalized pyrimidinone derivatives. For example, a pyrimidinone bearing a suitable ortho-substituted aryl group at the C-5 position can undergo cyclization to form a tricyclic fused system. Another strategy involves the construction of a new ring by reacting functional groups on the pyrimidinone core. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of a hydrazine (B178648) with a β-ketoester derivative of the pyrimidinone. nih.govmdpi.com Similarly, thieno[2,3-d]pyrimidines can be synthesized from pyrimidinone precursors. nih.govmdpi.com

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analogues

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for the design of novel analogues with improved properties. nih.govacs.orgprinceton.edunih.gov These approaches involve replacing a specific functional group or the entire core scaffold with another that retains the key biological activity but possesses a different chemical structure.

In the context of this compound, the ethoxy group could be replaced with other bioisosteric groups such as a thioether, an N-alkylamino group, or a small cyclic ether to modulate its properties. nih.govacs.orgprinceton.edu Scaffold hopping, a more drastic modification, could involve replacing the pyrimidinone core with other heterocyclic systems that can mimic its key pharmacophoric features. nih.govnih.govredheracles.netdundee.ac.ukopenreview.net For example, a furanopyrimidine or a pyrrolopyrimidine scaffold could be explored as potential replacements, aiming to discover new chemical series with improved drug-like properties. nih.gov

Mechanistic and Preclinical Research into Biological Activities of 2 Ethoxy 5 Iodopyrimidin 4 3h One Analogues

General Principles of Pyrimidine (B1678525) Derivatives as Bioactive Agents

Pyrimidine, a fundamental heterocyclic aromatic organic compound, serves as a core structure in numerous biologically active molecules. ijrpr.comgsconlinepress.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) and riboflavin, and various synthetic drugs. ijrpr.comgsconlinepress.com The versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to a wide spectrum of pharmacological activities. ijrpr.comnih.gov These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects. ijrpr.comnih.govmdpi.com

The biological activity of pyrimidine derivatives is often attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with and modulating the function of various enzymes and receptors. tandfonline.comresearchgate.net For instance, many pyrimidine-based anticancer agents function by interfering with nucleic acid synthesis, thereby inhibiting the rapid proliferation of cancer cells. researchgate.net Similarly, their antiviral properties often stem from the inhibition of viral polymerases or other enzymes crucial for viral replication. nih.govmdpi.com The diverse pharmacological profiles of pyrimidine derivatives have made them a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents. ekb.egresearchgate.net

Investigations into Antiviral Activity Mechanisms

The structural similarities of pyrimidine analogues to the building blocks of viral nucleic acids make them prime candidates for antiviral drug development. nih.govmdpi.com Research has focused on their ability to disrupt viral replication and propagation through various mechanisms.

Hepatitis B Virus (HBV) DNA Replication Inhibition Studies in Cell Lines

Several studies have highlighted the potential of pyrimidine derivatives as inhibitors of Hepatitis B Virus (HBV) replication. For instance, 2-arylthio-5-iodo pyrimidine analogues have been identified as a novel class of non-nucleoside HBV inhibitors. nih.govtandfonline.com In cell-based assays using HepG2.2.15 and HepAD38 cell lines, which are human hepatoblastoma cells that produce HBV viral particles, certain derivatives demonstrated effective anti-HBV activity. nih.govtandfonline.comresearchgate.net

The mechanism of action for these compounds appears to be at the post-transcriptional stage, specifically by suppressing viral DNA replication. tandfonline.com This is supported by findings that active compounds inhibit intracellular HBV DNA and pregenomic RNA (pgRNA). nih.govtandfonline.com Notably, some 2-arylthio-5-iodo pyrimidine derivatives, such as compounds 7a, 12a, 12f, and 12i, exhibited low micromolar EC50 values (0.5–3.5 μM) against HBV. tandfonline.com Furthermore, certain acyclic pyrimidine nucleosides have shown the ability to inhibit the replication of both wild-type and lamivudine-resistant HBV strains. acs.org Other pyrimidine derivatives have been shown to inhibit HBV DNA polymerase completely. asm.org

A different class of pyrimidine derivatives, pyridazinone derivatives, has been shown to inhibit HBV replication by inducing the formation of genome-free capsids, highlighting an alternative mechanism of action. acs.org

Mechanisms of Action Against Other Viral Targets (e.g., HIV-1)

The utility of pyrimidine derivatives extends to other viral targets, most notably the Human Immunodeficiency Virus (HIV). A significant number of FDA-approved anti-HIV drugs are pyrimidine derivatives, primarily belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs). mdpi.com These drugs act as chain terminators during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV life cycle. mdpi.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent another class of anti-HIV agents, with some pyrimidine-based compounds showing potent activity. gsconlinepress.com NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. mdpi.com Dihydrofuro[3,4-d]pyrimidine derivatives have emerged as exceptionally potent NNRTIs against a wide range of HIV-1 strains with single NNRTI-resistant mutations. researchgate.net

Furthermore, researchers have explored pyrimidine derivatives as inhibitors of other HIV-1 enzymes. For example, 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, which is another essential enzymatic function for viral replication. nih.gov

Research on Antineoplastic Activity Mechanisms

The role of pyrimidine derivatives in cancer therapy is well-established, with many compounds exerting their effects through the inhibition of key cellular processes involved in tumor growth and survival. ijrpr.comresearchgate.net

Kinase Inhibition Profiles (e.g., VEGFR-2, DNA-PK, BACE-1)

A primary mechanism of antineoplastic activity for many pyrimidine analogues is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling proliferation, angiogenesis, and survival. researchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. ekb.egnih.gov Several classes of pyrimidine derivatives, including furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, have been developed as potent VEGFR-2 inhibitors. tandfonline.comnih.govbohrium.com For instance, some 4-phenoxy pyrimidine derivatives have shown excellent cytotoxic activity against various cancer cell lines and potent inhibitory activity against VEGFR-2. ekb.eg Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives have exhibited exceptionally potent VEGFR-2 inhibition with IC50 values in the low nanomolar range. bohrium.com

DNA-PK Inhibition: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA damage repair pathway, and its inhibition can sensitize cancer cells to radiation therapy and chemotherapy. acs.orgmdpi.com Pyrimido[2,1-a]isoquinolin-4-one derivatives have been identified as a novel class of DNA-PK inhibitors, with some compounds demonstrating high potency and selectivity. acs.org

BACE-1 Inhibition: While primarily a target in Alzheimer's disease research, β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) has also been explored in the context of cancer. nih.govresearchgate.net Substituted pyrimidine derivatives have been designed and evaluated as BACE-1 inhibitors. nih.govresearchgate.netx-mol.com Docking studies have shown that these compounds can interact with key amino acid residues in the BACE-1 active site. nih.gov Some 2,4,6-substituted pyrimidine derivatives have displayed significant BACE-1 inhibition. nih.govresearchgate.net

Modulation of Cell Proliferation and Apoptotic Pathways

Beyond kinase inhibition, pyrimidine derivatives can induce anticancer effects by directly modulating cell cycle progression and triggering apoptosis (programmed cell death). nih.gov

Many pyrimidine-based compounds have been shown to arrest the cell cycle at different phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cell division. ijrpr.com For example, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties was found to arrest the cell cycle at the G2/M phase in colon cancer cells. nih.gov

Furthermore, these compounds can induce apoptosis through various signaling pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov For instance, certain pyrazolo-[3,4-d]-pyrimidine derivatives have been shown to induce apoptosis in medulloblastoma cells by modulating the expression of Bax and Bcl-2. nih.gov Other pyrimidine derivatives have been found to induce apoptosis by increasing the activity of caspases, which are key executioner enzymes in the apoptotic process. ijrpr.com

Table 1: Investigated Biological Activities of Pyrimidine Derivatives

Biological Activity Target/Mechanism Investigated Cell Lines Reference
Antiviral (HBV) DNA Replication Inhibition HepG2.2.15, HepAD38 nih.govtandfonline.com
Antiviral (HIV-1) Reverse Transcriptase Inhibition MT-4 gsconlinepress.commdpi.com
Antineoplastic VEGFR-2 Inhibition A549, MCF-7, HepG2, Ovcar-3 ekb.eg
Antineoplastic DNA-PK Inhibition HeLa acs.org
Antineoplastic Cell Cycle Arrest & Apoptosis SW480, PC-3 nih.gov
Antineoplastic BACE-1 Inhibition Not specified in abstracts nih.govresearchgate.net

Anti-inflammatory Activity and Cyclooxygenase (COX) Enzyme Inhibition Studies

Analogues of 2-Ethoxy-5-iodopyrimidin-4(3H)-one have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.comnih.gov While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli. mdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. mdpi.com

Research has shown that certain pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, in a study using a carrageenan-induced paw edema model in rats, a series of hybrid pyrazole (B372694) analogues demonstrated potent anti-inflammatory activity. nih.gov Specifically, compounds 5s and 5u in that study showed inhibition of 76.56% and 78.09% respectively after 4 hours, which was comparable to the standard drug ibuprofen. nih.gov

Molecular docking studies have been instrumental in understanding the interaction of these analogues with COX enzymes. These studies have shown that substituents on the pyrimidine ring can significantly influence the binding affinity and selectivity for COX-2. For example, the presence of a benzene (B151609) sulfonamide moiety on a pyrazole core has been shown to be important for selective COX-2 inhibitory activity. nih.gov Docking studies revealed that the SO2NH2 group of these compounds inserts into a selective pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90, Arg513, and others. nih.gov

The anti-inflammatory activity of these compounds is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, a series of 1,3-dihydro-2H-indolin-2-one derivatives were evaluated for their COX-2 inhibitory activity, with some compounds showing IC50 values in the low micromolar range. mdpi.com Specifically, compounds 4e, 9h, and 9i had IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com

Interactive Table: In vitro COX-2 Inhibitory Activity of Selected 1,3-dihydro-2H-indolin-2-one Analogues mdpi.com

CompoundIC50 (µM) for COX-2 Inhibition
4e2.35 ± 0.04
9h2.422 ± 0.10
9i3.34 ± 0.05

Antimicrobial Activity Mechanisms

The antimicrobial properties of pyrimidine analogues are a significant area of research. These compounds have shown activity against a range of bacterial and fungal pathogens. nih.govnih.gov The mechanisms behind their antimicrobial action often involve the inhibition of essential cellular processes in microorganisms.

One of the primary mechanisms of antibacterial action is the inhibition of cell wall synthesis. mdpi.com The bacterial cell wall is crucial for maintaining cell integrity, and its disruption leads to cell lysis and death. mdpi.com Some pyrimidine derivatives may also alter the permeability of the plasma membrane, leading to the leakage of essential intracellular components. mdpi.com

Furthermore, pyrimidine analogues can interfere with nucleic acid synthesis and protein synthesis, both of which are vital for microbial growth and replication. mdpi.com Inhibition of these pathways can effectively halt the proliferation of the microorganisms.

Studies on 5-iodopyrimidine (B189635) analogues have revealed varied antimicrobial profiles. For instance, in one study, while many compounds showed poor activity against Gram-negative bacteria like E. coli, some exhibited good activity against other Gram-negative bacteria such as P. aeruginosa and Gram-positive bacteria like S. aureus. nih.gov Compound 2 from this study was noted for its activity against P. aeruginosa and the fungal strains A. niger and A. terrus. nih.gov The introduction of certain chemical groups, such as nitro (NO2), hydroxyl (OH), and chloro (Cl), to the pyrimidine structure has been shown to enhance antibacterial and antifungal activities. nih.gov

Interactive Table: Antimicrobial Activity of Selected 5-Iodopyrimidine Analogues nih.gov

CompoundActivity against P. aeruginosaActivity against S. aureusActivity against A. niger
2Good-Good
3d-Good-
3f--Good
4aGood--
4cGood--
4dGood--
4gGoodGoodGood
4hGoodGoodGood

Research Directions in Neurodegenerative Disorders

The potential therapeutic application of pyrimidine analogues is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com These disorders are characterized by the progressive loss of neurons and the accumulation of misfolded proteins. mdpi.com

One of the key targets in Alzheimer's disease is the enzyme acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help to improve cognitive function. researchgate.net Pyrimidine derivatives are being investigated as potential AChE inhibitors. researchgate.net

Another area of interest is the role of neuroinflammation in neurodegenerative diseases. nih.gov The enzyme COX-2 is implicated in the inflammatory processes within the brain, and selective COX-2 inhibitors are being studied as a potential therapeutic strategy. nih.gov

Furthermore, the sigma-1 receptor (S1R) has emerged as a promising target for the treatment of neurodegenerative disorders. mdpi.com S1R is involved in various cellular processes, including neuronal survival and protection against excitotoxicity. mdpi.com Some existing drugs that target S1R are being repurposed and investigated for their potential benefits in neurodegenerative diseases. mdpi.com

The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an intracellular calcium channel, is also being studied in relation to neurodegenerative disorders. nih.gov Dysregulation of calcium signaling is a feature of these diseases, and enhanced activity of the IP3R has been observed in models of Huntington's, spinocerebellar ataxias, and Alzheimer's disease, suggesting it could be a potential therapeutic target. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogues. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological performance. nih.gov

For instance, in the context of anti-inflammatory activity, SAR studies have focused on the substituents at various positions of the pyrimidine ring. The nature and position of these substituents can significantly influence the compound's ability to inhibit COX enzymes and its selectivity for COX-2. nih.gov The introduction of bulky hydrophobic groups can enhance binding to the COX-2 active site. nih.gov

In the development of anticancer agents, SAR studies on a 4H-chromene system revealed that rigid and hydrophobic functional groups at the 3 and 4 positions, and a small, hydrophilic aryl group at the 6 position were preferred for improved potency against multidrug-resistant cancer cells. nih.gov

The antimicrobial activity of pyrimidine analogues is also heavily dependent on their structure. The addition of specific functional groups like halogens (iodo, chloro), nitro, and hydroxyl groups has been shown to enhance antimicrobial efficacy. nih.govmdpi.com For example, the presence of a methoxy (B1213986) group at the 4'-position of the B ring in certain flavonoid derivatives increased their antibacterial activity. mdpi.com

SAR studies provide a rational basis for the design of new, more potent, and selective analogues of this compound for various therapeutic applications. By understanding the relationship between chemical structure and biological activity, researchers can fine-tune the properties of these compounds to achieve desired therapeutic effects. uu.nl

Conclusion and Future Perspectives in 2 Ethoxy 5 Iodopyrimidin 4 3h One Research

Summary of Current Academic Achievements and Challenges

The academic exploration of 2-Ethoxy-5-iodopyrimidin-4(3H)-one is in its nascent stages, with direct studies being sparse. However, achievements in the broader field of pyrimidine (B1678525) chemistry provide a foundational understanding. The synthesis of related 2-alkoxypyrimidines has been a notable area of advancement. Traditional methods often rely on the nucleophilic substitution of 2-halopyrimidines with alkoxides. More contemporary approaches, such as copper-mediated cross-coupling reactions, offer more efficient routes to these scaffolds.

A significant challenge lies in the direct and selective functionalization of the pyrimidine ring. The introduction of an ethoxy group at the C2 position and an iodine atom at the C5 position on the pyrimidin-4(3H)-one core requires careful synthetic planning to control regioselectivity and avoid unwanted side reactions. The inherent electronic properties of the pyrimidine ring influence the reactivity of each position, making targeted substitutions a complex task.

Furthermore, the biological evaluation of 5-iodopyrimidine (B189635) derivatives has shown promise, with analogues exhibiting a range of activities, including as potential anticancer and antimicrobial agents. The challenge, however, is the lack of a systematic investigation into how the specific combination of a 2-ethoxy group and a 5-iodo substituent in the pyrimidin-4(3H)-one framework modulates these biological effects.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the absence of dedicated research on this compound itself. This void presents a fertile ground for new research avenues. Key areas that warrant investigation include:

Optimized Synthesis: Developing a robust and scalable synthetic route to this compound is a critical first step. This would enable the production of sufficient quantities for comprehensive biological screening.

Physicochemical Characterization: A thorough analysis of the compound's physicochemical properties, such as solubility, stability, and lipophilicity, is essential for understanding its potential as a drug candidate.

Biological Activity Screening: A broad-based biological screening of this compound against a panel of disease-relevant targets (e.g., kinases, proteases, microbial enzymes) is a crucial next step. The presence of the iodine atom suggests potential for use as a molecular probe or for radio-labeling studies.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modifications of the 2-ethoxy and 5-iodo groups, as well as other positions on the pyrimidine ring, will be necessary to establish clear SARs. This will guide the design of more potent and selective analogues.

Potential for Rational Design of Advanced Pyrimidine-Based Probes

The structure of this compound lends itself to rational design strategies for creating advanced chemical probes. The iodine atom, in particular, is a versatile handle. It can be utilized in several ways:

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions. Computational modeling can be employed to predict and design compounds with optimized halogen bonding capabilities for specific biological targets.

Cross-Coupling Reactions: The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the late-stage functionalization of the pyrimidine scaffold, enabling the rapid generation of diverse compound libraries for screening.

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), transforming the molecule into a potential radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for targeted radiotherapy.

The rational design of such probes can be guided by computational methods, including molecular docking and molecular dynamics simulations, to predict their binding affinity and selectivity for target proteins. mdpi.comnih.gov

Interdisciplinary Research Opportunities in Chemical Synthesis and Biological Evaluation

The exploration of this compound offers a rich platform for interdisciplinary collaboration between synthetic chemists and biologists. researchgate.netbenthamdirect.com

Synergy between Synthesis and Screening: Synthetic chemists can focus on developing efficient and modular synthetic routes, while biologists can perform high-throughput screening to identify promising biological activities. This iterative cycle of design, synthesis, and testing is crucial for accelerating the discovery process.

Chemical Biology Approaches: The development of pyrimidine-based probes, as discussed above, requires a close collaboration between chemists who can synthesize these tools and biologists who can use them to investigate complex biological processes in living systems.

Computational and Experimental Integration: Integrating computational modeling with experimental validation can streamline the research process. benthamdirect.com Computational chemists can predict promising target interactions and guide synthetic efforts, while experimental biologists can validate these predictions through in vitro and in vivo studies.

This interdisciplinary approach will be essential to unlock the full potential of this compound and its derivatives as valuable tools for chemical biology and as starting points for the development of new therapeutic agents. ontosight.ai

Q & A

Q. What analytical techniques differentiate regioisomers in iodinated pyrimidinone derivatives?

  • Regioisomer Identification :
  • NOESY NMR : Detect spatial proximity between iodine and ethoxy groups.
  • LC-MS/MS : Fragment ions (e.g., m/z 211 for C4H3IN2O+) confirm substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.